N'-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a furan ring, a pyrazole ring, and an isobutylphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-furylmethylidenehydrazine with 3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
N’-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar isobutylphenyl group.
4’-Isobutylacetophenone: A related compound with structural similarities.
Uniqueness
N’-[(E)-2-furylmethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of a furan ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H20N4O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c1-13(2)10-14-5-7-15(8-6-14)17-11-18(22-21-17)19(24)23-20-12-16-4-3-9-25-16/h3-9,11-13H,10H2,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
OXNOOHIHDAGDQB-UDWIEESQSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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